molecular formula C16H32NO4S- B1228242 N-tetradecanoyltaurine(1-)

N-tetradecanoyltaurine(1-)

Cat. No.: B1228242
M. Wt: 334.5 g/mol
InChI Key: XPZFMHCHEWYIGE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Tetradecanoyltaurine(1-) is a conjugated molecule consisting of a tetradecanoyl (C₁₄H₂₇CO-) group linked to taurine (2-aminoethanesulfonic acid). The anionic charge arises from the sulfonate (-SO₃⁻) group in taurine. This compound belongs to the class of N-acyltaurines, which are known for their amphiphilic properties due to the hydrophobic acyl chain and hydrophilic sulfonate moiety.

Properties

Molecular Formula

C16H32NO4S-

Molecular Weight

334.5 g/mol

IUPAC Name

2-(tetradecanoylamino)ethanesulfonate

InChI

InChI=1S/C16H33NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(18)17-14-15-22(19,20)21/h2-15H2,1H3,(H,17,18)(H,19,20,21)/p-1

InChI Key

XPZFMHCHEWYIGE-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCCC(=O)NCCS(=O)(=O)[O-]

Canonical SMILES

CCCCCCCCCCCCCC(=O)NCCS(=O)(=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

n-Tetradecane (C₁₄H₃₀)

  • Structure : A saturated hydrocarbon with a 14-carbon chain.
  • Key Differences: Lacks functional groups (e.g., sulfonate, amide) present in N-tetradecanoyltaurine(1-).
  • Properties: Molecular Weight: 198.39 g/mol . Solubility: Insoluble in water; nonpolar .

1-Tetradecanamine, N,N-dimethyl- (C₁₆H₃₅N)

  • Structure : A primary amine with a 14-carbon chain and dimethyl substitution.
  • Key Differences : Contains a polar amine group instead of a sulfonate.
  • Properties: Molecular Weight: ~241.46 g/mol (estimated). Reactivity: Basic amine group enables protonation, unlike the anionic sulfonate in N-tetradecanoyltaurine(1-) .

N-Acyltaurine Derivatives (e.g., N-Palmitoyltaurine)

  • Structure: Similar to N-tetradecanoyltaurine(1-) but with varying acyl chain lengths (e.g., C₁₆ for palmitoyl).
  • Key Differences : Chain length modulates hydrophobicity and critical micelle concentration (CMC).
  • Research Findings :
    • Longer acyl chains (e.g., C₁₆) enhance membrane interaction but reduce aqueous solubility compared to shorter chains (e.g., C₁₄) .

Functional Group Impact

Compound Functional Groups Water Solubility Biological Relevance
N-Tetradecanoyltaurine(1-) Sulfonate, amide, acyl chain Moderate (amphiphilic) Potential signaling or surfactant roles
n-Tetradecane None (hydrocarbon) Insoluble Industrial solvent
1-Tetradecanamine, N,N-dimethyl- Amine, methyl groups Low (basic amine) Surfactant or pharmaceutical precursor

Toxicity and Environmental Behavior

  • n-Tetradecane: Classified as non-hazardous; low ecotoxicity due to natural biodegradability .
  • N-Acyltaurines: Limited data, but sulfonate groups may enhance biodegradability compared to non-functionalized hydrocarbons.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-tetradecanoyltaurine(1-)
Reactant of Route 2
Reactant of Route 2
N-tetradecanoyltaurine(1-)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.